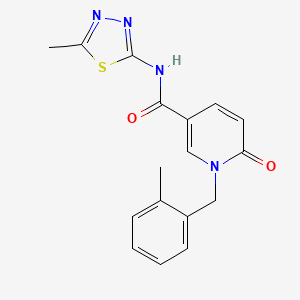

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-13(11)9-21-10-14(7-8-15(21)22)16(23)18-17-20-19-12(2)24-17/h3-8,10H,9H2,1-2H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMMXGBBTQFXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological mechanisms, and various studies highlighting its efficacy against different cancer cell lines.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4OS |

| Molecular Weight | 276.36 g/mol |

| CAS Number | 141400-70-6 |

| IUPAC Name | 2-[benzyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Synthesis

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multi-step reactions that typically include the formation of the thiadiazole ring and subsequent modifications to incorporate the dihydropyridine and acetamide moieties. The detailed synthetic pathway can vary but generally follows established protocols for heterocyclic compounds.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro evaluations revealed that derivatives of 5-methyl-1,3,4-thiadiazole displayed potent cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported as low as 0.28 µg/mL for MCF-7 cells .

-

Mechanism of Action : The anticancer effects are attributed to several mechanisms:

- Induction of apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

- Cell cycle arrest at specific phases (G2/M) leading to inhibited proliferation of cancer cells .

- Modulation of signaling pathways involved in cancer cell survival and proliferation.

Selectivity and Safety

The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential. Studies have shown that certain thiadiazole derivatives exhibit higher cytotoxicity against cancerous cells while sparing normal mammalian cells like Vero cells . This selectivity is crucial for reducing side effects in potential therapeutic applications.

Study 1: Antitumor Efficacy

In a recent study published in Molecules, a series of thiadiazole-based compounds were synthesized and tested for their anticancer activity. Among them, one derivative exhibited an IC50 value of 9.6 µM against HL-60 (acute promyelocytic leukemia) cells. The study highlighted the downregulation of matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), suggesting a mechanism involving inhibition of tumor metastasis .

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the thiadiazole ring significantly impacted biological activity. For example, substituents on the benzyl moiety enhanced lipophilicity and improved cellular uptake, leading to increased cytotoxicity against MCF-7 cells .

Comparaison Avec Des Composés Similaires

Comparison with N-(3-bromophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Key Structural Differences :

- Substituent at the 3-position : The target compound has a 5-methyl-1,3,4-thiadiazole group, whereas the analog (CAS 900009-60-1) features a 3-bromophenyl carboxamide .

Implications :

The bromophenyl analog’s higher molecular weight and halogenated structure may enhance metabolic stability but reduce solubility. In contrast, the thiadiazole group in the target compound could improve π-π stacking interactions with aromatic residues in biological targets.

Comparison with N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{n-2-yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide

Key Structural Differences :

- Core Heterocycle : The analog (C20H21FN6O5) contains a dihydropyrimidine ring instead of dihydropyridine, introducing an additional nitrogen atom .

- Substituents : A 4-fluorobenzyl group and a hydroxy group at the 5-position differentiate it from the target compound’s 2-methylbenzyl and thiadiazole groups.

The fluorine atom in the fluorobenzyl group improves membrane permeability via electronegative effects, whereas the target compound’s 2-methylbenzyl group prioritizes lipophilicity.

Comparison with Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate

Key Structural Differences :

- Oxadiazole vs. Thiadiazole : The analog (C20H20FKN6O5) substitutes the thiadiazole with a 1,3,4-oxadiazole ring, replacing sulfur with oxygen .

- Ionization State : The potassium salt enhances solubility, unlike the neutral target compound.

The salt form of the analog improves bioavailability but may limit blood-brain barrier penetration.

Research Implications

- Thiadiazole vs. Oxadiazole : The sulfur atom in thiadiazole may enhance binding to metalloenzymes or cysteine-rich targets compared to oxadiazole .

- Halogenation Effects : Bromine in the analog increases steric bulk but risks off-target halogen bonding, whereas fluorine optimizes pharmacokinetics .

- Salt Forms : Ionic derivatives like the potassium salt improve solubility but may require formulation adjustments for specific delivery routes .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DMF, I₂, Et₃N, 80°C | 70–85 | |

| Amidation | EDCI, DMAP, RT, 24h | 60–75 |

Basic: How is the compound’s purity validated, and what solvent systems are optimal for crystallization?

Methodological Answer:

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane 3:7). Crystallization is optimized using:

- Ethanol/Water (4:1) : Yields needle-like crystals suitable for X-ray diffraction .

- DMF/H₂O : Effective for polar intermediates but may require slow evaporation to avoid amorphous precipitates .

Advanced: How can computational modeling predict bioactivity and guide structural modifications?

Methodological Answer:

Molecular Docking (e.g., AutoDock Vina) screens potential targets (e.g., GSK-3β kinase) by analyzing binding affinities of the thiadiazole and pyridone moieties. Key Steps :

Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G* basis set).

Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s aromatic/heterocyclic framework.

Free Energy Calculations : MM-GBSA estimates ∆Gbinding to rank analogs .

Q. Table 2: Predicted Binding Affinities

| Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|

| GSK-3β | -9.2 ± 0.3 | |

| COX-2 | -7.8 ± 0.5 |

Advanced: How to resolve spectral contradictions (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions arise from dynamic processes (e.g., restricted rotation in the benzyl group or tautomerism in the dihydropyridone):

Variable Temperature NMR : Conduct experiments (25–100°C) to observe coalescence of split peaks, indicating rotational barriers .

2D NMR (COSY, NOESY) : Identifies through-space correlations between methyl protons and aromatic residues, confirming steric hindrance .

Advanced: What statistical design optimizes reaction yield and minimizes byproducts?

Methodological Answer:

A Box-Behnken Design (BBD) with three factors (temperature, catalyst loading, solvent ratio) reduces trial runs. Example Workflow :

Factor Screening : Identify critical parameters via Plackett-Burman design.

Response Surface Modeling : Predict optimal conditions (e.g., 75°C, 10 mol% DMAP, acetonitrile/water 9:1) for >85% yield .

Q. Table 3: BBD Optimization Results

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 90 | 75 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Solvent Ratio | 7:3 | 9:1 | 9:1 |

Advanced: How to address discrepancies in biological activity across assay platforms?

Methodological Answer:

Discrepancies may stem from assay conditions (e.g., pH-dependent solubility). Mitigation Strategies :

Solubility Profiling : Use DLS (Dynamic Light Scattering) to assess aggregation in PBS vs. cell culture media.

Dose-Response Reproducibility : Validate IC50 values across ≥3 independent assays (e.g., MTT, ATP-lite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.